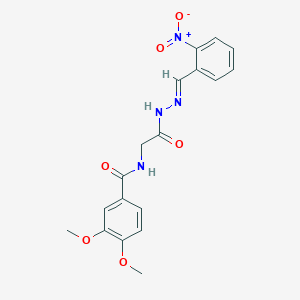![molecular formula C25H23BrN2O2S2 B12014592 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)
2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C25H23BrN2O2S2 , belongs to the class of benzothienopyrimidines. Its structure features a tetrahydrobenzothieno ring fused with a pyrimidine ring. The compound exhibits interesting pharmacological properties and has drawn attention in scientific research.
Métodos De Preparación
Synthetic Routes::
- Bromination of 4-Ethoxybenzaldehyde : The synthesis begins with the bromination of 4-ethoxybenzaldehyde using bromine or a brominating agent. This reaction introduces the bromine atom at the para position of the phenyl ring.
- Thioether Formation : The brominated benzaldehyde reacts with thiourea or thiol compounds (such as thiophenol) to form the thioether linkage. This step yields the intermediate 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
- Reduction and Cyclization : Reduction of the intermediate with a suitable reducing agent (e.g., sodium borohydride) followed by cyclization leads to the final product.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes.
Análisis De Reacciones Químicas
Reactions::
- Oxidation : The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
- Substitution : Substitution reactions at the bromine position can yield various derivatives.
- Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol.
- Condensation : The compound may participate in condensation reactions with other functional groups.
- Bromination : Bromine or N-bromosuccinimide (NBS).
- Thioether Formation : Thiourea, thiophenol, or other thiols.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on reaction conditions and substituents. Common derivatives include sulfoxides, sulfones, and substituted analogs.
Aplicaciones Científicas De Investigación
- Medicinal Chemistry : Researchers explore its potential as an antitumor or anti-inflammatory agent.
- Biological Studies : Investigating its effects on cellular pathways and receptors.
- Materials Science : Possible applications in organic electronics or semiconductors.
Mecanismo De Acción
The compound’s mechanism involves interactions with specific molecular targets, modulating cellular processes. Further studies are needed to elucidate these pathways fully.
Comparación Con Compuestos Similares
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 678148-28-2) is structurally related .
- 2-[(3-Bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 618431-97-3) shares similarities .
Propiedades
Fórmula molecular |
C25H23BrN2O2S2 |
|---|---|
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23BrN2O2S2/c1-2-30-19-13-11-18(12-14-19)28-24(29)22-20-5-3-4-6-21(20)32-23(22)27-25(28)31-15-16-7-9-17(26)10-8-16/h7-14H,2-6,15H2,1H3 |
Clave InChI |
XAGAWUGWMMCPEZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Br)SC5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014510.png)

![(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014523.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate](/img/structure/B12014540.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014548.png)




![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)
